molecular formula C26H38N2O B11324008 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]adamantane-1-carboxamide

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]adamantane-1-carboxamide

Cat. No.: B11324008
M. Wt: 394.6 g/mol
InChI Key: URVWEYNPMLDFQF-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]adamantane-1-carboxamide is a complex organic compound that features a unique structure combining an adamantane core with an azepane ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]adamantane-1-carboxamide typically involves multiple steps. One common approach is to start with adamantane-1-carboxylic acid, which undergoes a series of reactions to introduce the azepane and phenyl groups. The key steps include:

    Formation of the Intermediate: Adamantane-1-carboxylic acid is reacted with an appropriate amine to form an amide intermediate.

    Introduction of the Azepane Ring: The intermediate is then reacted with azepane under specific conditions to introduce the azepane ring.

    Substitution with the Phenyl Group: Finally, the compound is reacted with a substituted phenyl group to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]adamantane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide: This compound shares the azepane and phenyl groups but differs in the presence of trichloroethyl and benzamide moieties.

    2-(Azepan-1-yl)ethyl methacrylate: This compound features the azepane ring but is used primarily in polymer chemistry.

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]adamantane-1-carboxamide is unique due to its combination of an adamantane core with an azepane ring and a substituted phenyl group. This structure imparts specific properties that make it valuable in various research and industrial applications.

Properties

Molecular Formula

C26H38N2O

Molecular Weight

394.6 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]adamantane-1-carboxamide

InChI

InChI=1S/C26H38N2O/c1-19-6-8-23(9-7-19)24(28-10-4-2-3-5-11-28)18-27-25(29)26-15-20-12-21(16-26)14-22(13-20)17-26/h6-9,20-22,24H,2-5,10-18H2,1H3,(H,27,29)

InChI Key

URVWEYNPMLDFQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)N5CCCCCC5

Origin of Product

United States

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